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Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686 Get Quote

A comprehensive guide for researchers and drug development professionals on the structural

activity relationship of novel methylenecyclopropane nucleoside analogs.

This guide provides a detailed comparison of the anti-HIV-1 activity of Qyl-685 and its analogs,

a series of methylenecyclopropane nucleoside phosphoro-L-alaninate diesters. The information

presented herein is compiled from foundational studies and is intended to inform ongoing

research and development in the field of antiretroviral therapy.

Introduction
Qyl-685, chemically identified as methyl ((((Z)-2-((2,6-diamino-9H-purin-9-

yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a nucleoside analog

that has demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1).[1]

As a prodrug, its design incorporates a phosphoro-L-alaninate moiety to enhance cellular

uptake and intracellular delivery of the active nucleoside monophosphate.[1][2] This guide

explores the structural modifications of Qyl-685 and their impact on antiviral efficacy, providing

a clear structure-activity relationship (SAR) to aid in the design of next-generation anti-HIV

agents.

Core Structural Features and Analogs
The fundamental structure of Qyl-685 and its analogs consists of a nucleobase attached to a

methylenecyclopropane ring, which serves as a mimic of the natural deoxyribose sugar. A key

feature is the phosphoro-L-alaninate (PPA) moiety, which is crucial for its prodrug properties.
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The primary analogs discussed in this guide feature variations in the nucleobase and the

stereochemistry of the methylenecyclopropane group.

Comparative Biological Activity
The anti-HIV-1 activity of Qyl-685 and its analogs was primarily evaluated in MT-2 cells, a

human T-cell line highly susceptible to HIV-1 infection. The 50% inhibitory concentration (IC50),

which represents the concentration of the compound required to inhibit viral replication by 50%,

was the key metric for comparison.

Compound Nucleobase
Stereochemist
ry

Phosphoro-L-
alaninate
(PPA) Moiety

IC50 (µM) in
MT-2 cells

Qyl-685
2,6-

Diaminopurine
Z-(cis) Present 0.034

Qyl-609 Adenine Z-(cis) Present 0.0026

Qyl-546A
2,6-

Diaminopurine
Z-(cis) Absent >10

Qyl-284A Adenine Z-(cis) Absent 0.75

Qyl-675
2,6-

Diaminopurine
E-(trans) Present >10

Data sourced from Uchida et al., 1999.[1][2]

Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals several key SAR insights:

Crucial Role of the Phosphoro-L-alaninate (PPA) Moiety: The addition of the PPA moiety

dramatically enhances the anti-HIV-1 activity. For instance, Qyl-546A, which lacks the PPA

group, has an IC50 greater than 10 µM, while Qyl-685, its PPA-containing counterpart,

exhibits a potent IC50 of 0.034 µM.[1][2] A similar trend is observed between Qyl-284A (IC50

= 0.75 µM) and the highly potent Qyl-609 (IC50 = 0.0026 µM).[1][2] This highlights the
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success of the prodrug strategy in facilitating the intracellular delivery and subsequent

phosphorylation of the nucleoside analog.

Influence of the Nucleobase: While both adenine and 2,6-diaminopurine analogs with the

PPA moiety are highly active, the adenine-containing analog (Qyl-609) is approximately 13-

fold more potent than the 2,6-diaminopurine analog (Qyl-685).[1] This suggests that the

nature of the purine base influences the interaction with the viral reverse transcriptase or the

efficiency of intracellular metabolism.

Stereochemistry of the Methylenecyclopropane Ring: The Z-(cis) configuration of the

methylenecyclopropane moiety is essential for antiviral activity. Qyl-675, the E-(trans) isomer

of Qyl-685, is inactive (IC50 > 10 µM).[1][2] This stereospecificity indicates a stringent

structural requirement for the analog to be recognized and utilized by the viral polymerase.

Experimental Protocols
Anti-HIV-1 Assay in MT-2 Cells
The antiviral activity of the compounds was determined using an MT-2 cell-based assay.

Cell Culture: MT-2 cells were cultured in RPMI 1640 medium supplemented with 10% fetal

bovine serum, L-glutamine, penicillin, and streptomycin.

Viral Infection: MT-2 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection

(MOI) of 0.01.

Compound Treatment: Immediately after infection, the cells were resuspended in fresh

medium containing various concentrations of the test compounds.

Incubation: The infected and treated cells were incubated for 4-5 days at 37°C in a

humidified atmosphere of 5% CO2.

Endpoint Measurement: The extent of viral replication was quantified by measuring the

amount of p24 Gag protein in the culture supernatants using an enzyme-linked

immunosorbent assay (ELISA). The IC50 values were calculated from the dose-response

curves.
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p24 Gag Protein Quantification (ELISA)
The concentration of the HIV-1 p24 antigen in the culture supernatants was measured using a

commercially available p24 ELISA kit, following the manufacturer's instructions. This assay

provides a quantitative measure of viral replication.

Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed

mechanism of action and the experimental workflow.
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Fig. 1: Proposed intracellular activation pathway of Qyl-685 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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